N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine
Description
N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine (hereafter referred to by its full systematic name) is a spirobifluorene-based organic semiconductor widely employed as a hole-transport material (HTM) in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). Its structure features two orthogonally arranged fluorene units connected via a spiro carbon atom, with four para-methoxyphenylamine substituents at the 2,2',7,7' positions (Fig. 1). The para-methoxy groups enhance solubility and modulate the highest occupied molecular orbital (HOMO) level (-5.24 eV), aligning it favorably with the valence band of perovskite absorbers like MAPbI₃ .
Despite its widespread adoption, the compound exhibits intrinsic limitations: low hole mobility (~10⁻⁵–10⁻³ cm² V⁻¹ s⁻¹) and conductivity in its pristine state, necessitating chemical doping (e.g., with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and tert-butylpyridine (tBP)) to achieve functional performance in devices . This doping requirement introduces instability due to lithium ion migration and hygroscopicity .
Properties
Molecular Formula |
C53H44N4O4 |
|---|---|
Molecular Weight |
800.9 g/mol |
IUPAC Name |
2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
InChI |
InChI=1S/C53H44N4O4/c1-58-41-17-5-33(6-18-41)54-37-13-25-45-46-26-14-38(55-34-7-19-42(59-2)20-8-34)30-50(46)53(49(45)29-37)51-31-39(56-35-9-21-43(60-3)22-10-35)15-27-47(51)48-28-16-40(32-52(48)53)57-36-11-23-44(61-4)24-12-36/h5-32,54-57H,1-4H3 |
InChI Key |
WSTYHDPZHAPRIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)NC7=CC=C(C=C7)OC)C8=C5C=C(C=C8)NC9=CC=C(C=C9)OC)C=C(C=C4)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Bromination of 9,9'-Spirobi[fluorene]
Reagents & Conditions:
9,9'-Spirobi[fluorene] is suspended in aqueous Dowfax 3B2 surfactant solution at 0 °C. Concentrated hydrogen peroxide (30% aqueous) is added, followed by dropwise addition of bromine over 20 minutes. The reaction proceeds overnight at room temperature.Work-up:
The reaction is quenched with aqueous sodium bisulfite solution to remove excess bromine. The crude product is filtered and purified by Soxhlet extraction with ethanol.Yield & Characterization:
The product, 2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene], is obtained as a white powder with an 82% yield and melting point 398–399 °C.
Characteristic ^1H NMR signals: δ 7.68 (d, 4H), 7.54 (dd, 4H), 6.83 (d, 4H) ppm.
Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)
-
- 2,2',7,7'-Tetrabromo-9,9'-spirobi[fluorene]
- 4-Methoxyaniline (4,4'-dimethoxydiphenylamine or substituted derivatives)
- Base: Sodium tert-butoxide
- Catalyst: Tris-(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
- Ligand: Tri-tert-butylphosphine or XPhos
- Solvent: Dry toluene
Conditions:
The reaction mixture is purged with nitrogen for 20 minutes to maintain an inert atmosphere. It is then heated to 110 °C and stirred for 12–24 hours.Work-up:
After cooling, the mixture is extracted with ethyl acetate, washed with brine, dried over MgSO4, and concentrated. Purification is performed by column chromatography using ethyl acetate/hexane mixtures.Yield:
Typical isolated yields are around 45% for the pure tetraamine compound.Characterization:
^1H NMR and ^13C NMR spectra confirm the substitution pattern and purity. For example, ^1H NMR signals include aromatic protons in the 6.5–7.5 ppm range and methoxy singlets near 3.7 ppm.
Reaction Scheme Summary
| Step | Reactants & Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1. Bromination | 9,9'-Spirobi[fluorene], Br2, H2O2, Dowfax 3B2 | 0 °C to RT, overnight | 2,2',7,7'-Tetrabromo-9,9'-spirobi[fluorene] | 82 |
| 2. Amination | Tetrabromo intermediate, 4-methoxyaniline, Pd2(dba)3, tri-tert-butylphosphine, NaOtBu, toluene | 110 °C, 12–24 h, N2 atmosphere | N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-tetraamine | ~45 |
In-Depth Research Findings and Notes
Catalyst and Ligand Selection:
The use of Pd2(dba)3 with bulky phosphine ligands such as tri-tert-butylphosphine or XPhos is crucial for efficient C–N bond formation in the sterically hindered tetrabromo spirobi[fluorene] substrate.Base and Solvent:
Sodium tert-butoxide serves as a strong base to deprotonate the amine and facilitate coupling. Dry toluene is preferred to maintain anhydrous conditions and high boiling point for reflux.Reaction Atmosphere:
Nitrogen atmosphere is essential to prevent catalyst oxidation and side reactions.Purification Challenges:
The product's high molecular weight and hydrophobicity require column chromatography with nonpolar solvents and sometimes recrystallization for purity.Green Chemistry Improvements:
Recent studies explored aqueous surfactant systems for bromination to reduce organic solvent use and developed scalable purification strategies.
Spectroscopic Data (Representative)
Chemical Reactions Analysis
Types of Reactions
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine involves its interaction with specific molecular targets and pathways. The compound’s rigid, planar structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors .
Comparison with Similar Compounds
Key Findings:
Hole Mobility and Conductivity : The target compound and Spiro-OMeTAD exhibit comparable hole mobilities when doped (~10⁻⁵–10⁻³ cm² V⁻¹ s⁻¹), but both underperform against DM, which achieves 10⁻³–10⁻² cm² V⁻¹ s⁻¹ without doping due to enhanced molecular packing and reduced steric hindrance .
Thermal Stability : The glass transition temperature (Tg) of the target compound (~125°C) is marginally higher than Spiro-OMeTAD (~120°C) but significantly lower than DM (~160°C). DM’s stability stems from its rigid, fluorene-terminated side chains, which suppress molecular reorganization .
Device Performance : Despite lower inherent conductivity, the target compound achieves power conversion efficiencies (PCEs) up to 25.2% in optimized PSCs, rivaling Spiro-OMeTAD . However, DM’s undoped conductivity enables thinner HTM layers (≤50 nm vs. 140 nm for Spiro-OMeTAD), reducing material costs and interfacial recombination .
Substituent Effects on Performance
- Para-Methoxy vs. Ortho-Methoxy Groups : Derivatives with para-methoxy substituents (e.g., the target compound) exhibit deeper HOMO levels (-5.24 eV) compared to ortho-methoxy analogues (-5.08 eV), improving energy alignment with perovskites .
- Spiro vs. Non-Spiro Cores: Non-spiro HTMs like TPD and FTPD suffer from poor film-forming ability and lower Tg due to flexible or semi-rigid backbones, leading to faster degradation in humid environments .
Environmental and Processing Considerations
The target compound requires chlorobenzene or chloroform for processing, raising toxicity concerns . In contrast, DM and newer derivatives (e.g., 2,4-Spiro-OMeTAD) are soluble in greener solvents like ethyl acetate without sacrificing performance .
Biological Activity
N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine (CAS No. 1373833-31-8) is a synthetic organic compound notable for its complex structure and potential biological activities. This article reviews the compound's biological properties, including its antibacterial and antiviral activities, as well as its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 800.94 g/mol. Its structure features multiple methoxyphenyl groups attached to a spirobifluorene core, which contributes to its unique electronic properties and potential biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1373833-31-8 |
| Molecular Formula | |
| Molecular Weight | 800.94 g/mol |
| Purity | ≥98% |
| Storage Conditions | Store at 4°C |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with critical metabolic pathways.
Case Study:
In a study published in ACS Omega, the compound was evaluated against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Antiviral Activity
The compound also shows promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication through interference with viral protein synthesis or assembly.
Research Findings:
A study highlighted in MDPI reported that derivatives of spirobifluorene compounds possess antiviral properties against influenza virus strains. The specific mechanism involves the inhibition of viral neuraminidase activity, which is crucial for viral release from infected cells .
The biological activity of this compound can be attributed to its ability to interact with cellular targets due to its planar structure and electron-rich aromatic rings. These interactions may lead to:
- Inhibition of Enzymatic Activity: By binding to active sites on enzymes involved in bacterial cell wall synthesis or viral replication.
- Disruption of Membrane Integrity: Altering membrane permeability in bacteria or viruses.
Q & A
Q. Advanced
- Doping : Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and tert-butylpyridine (tBP) are co-doped to increase conductivity from to S/cm .
- Molecular Engineering : Introducing bulky substituents (e.g., 9,9-dimethylfluorene) enhances intermolecular π-π stacking, improving hole mobility from to cm/V·s .
- Cross-Linking : Thermal or UV-induced cross-linking reduces layer thickness (from 140 nm to <100 nm) while maintaining conductivity .
How does the molecular structure influence charge transport efficiency?
Advanced
The spirobifluorene core creates orthogonal π-systems, preventing crystallization and ensuring uniform thin films. Methoxyphenyl groups lower the highest occupied molecular orbital (HOMO) level (-5.2 eV), aligning with perovskite’s valence band for efficient hole extraction. However, excessive methoxy substitution can reduce hole mobility due to steric hindrance .
What are the critical considerations for integrating this HTM into scalable device architectures?
Q. Advanced
- Layer Thickness Optimization : Spin-coating at 4000 rpm for 20 seconds yields an 80–100 nm layer, balancing conductivity and transparency .
- Interface Engineering : A TiO compact layer and PEDOT:PSS interlayer improve adhesion and reduce interfacial resistance .
- Top Electrode Compatibility : Evaporated Au or Ag nanowires are preferred to avoid HTM degradation during deposition .
How can researchers resolve contradictions in reported PCE values across studies?
Advanced
Discrepancies arise from variations in dopant ratios , layer thickness , and perovskite quality . Standardized protocols include:
- Controlled Atmosphere Processing : Glovebox use (<0.1 ppm O, HO) to minimize oxidation.
- External Quantum Efficiency (EQE) Validation : Cross-checking PCE with EQE spectra to exclude measurement artifacts .
What are the advantages of dopant-free derivatives of this HTM?
Advanced
Dopant-free variants (e.g., Spiro-NADF) eliminate hygroscopic dopants like Li-TFSI, enhancing operational stability under damp heat (85°C, 85% RH). These derivatives achieve PCEs >24% and retain >92% efficiency after 500 hours, leveraging polycyclic aromatic substituents for intrinsic conductivity .
How do novel derivatives address limitations in environmental stability?
Advanced
Derivatives with heterogeneous amine groups (e.g., methoxynaphthalene) exhibit stronger perovskite adhesion, suppressing ion migration. Computational modeling (DFT) guides substituent selection to balance hydrophobicity and charge transport .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
